2-(2,4-Dimethoxyphenyl)ethanol

Übersicht

Beschreibung

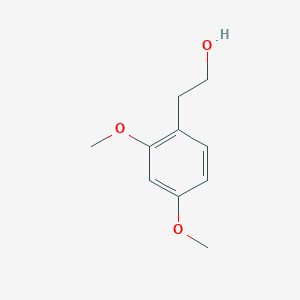

2-(2,4-Dimethoxyphenyl)ethanol is an organic compound with the molecular formula C10H14O3. It is a derivative of phenethyl alcohol, where the phenyl ring is substituted with two methoxy groups at the 2 and 4 positions. This compound is known for its applications in various fields, including organic synthesis and material science.

Wissenschaftliche Forschungsanwendungen

2-(2,4-Dimethoxyphenyl)ethanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Wirkmechanismus

Target of Action

It’s known that this compound reacts with trifluoroacetic acid .

Mode of Action

It’s known that 2,4-dimethoxybenzyl alcohol, a similar compound, reacts with trifluoroacetic acid to yield calix resorcinarene octamethyl ether

Biochemical Pathways

A similar compound, 2-(3,4-dimethoxyphenyl)ethanol (homoveratryl alcohol), has been used as a model compound in the delignification mechanism studies of mn(iii)-substituted polyoxometalates (msp) . This suggests that 2-(2,4-Dimethoxyphenyl)ethanol might also be involved in similar biochemical pathways.

Result of Action

The reaction of 2,4-dimethoxybenzyl alcohol with trifluoroacetic acid yields calix resorcinarene octamethyl ether . This might suggest potential molecular transformations that this compound could undergo.

Biochemische Analyse

Biochemical Properties

The exact biochemical properties of 2-(2,4-Dimethoxyphenyl)ethanol are not well-studied. It is known that this compound can participate in various biochemical reactions. For instance, it has been used as a model compound in the delignification mechanism studies of Mn (III)-substituted polyoxometalates (MSP)

Cellular Effects

Related compounds have been shown to have significant effects on cellular processes . For instance, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a compound structurally similar to this compound, has been shown to have effects on various types of cells and cellular processes .

Molecular Mechanism

It is known that related compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that related compounds can have varying effects over time in laboratory settings .

Dosage Effects in Animal Models

Related compounds have been shown to have varying effects at different dosages in animal models .

Metabolic Pathways

It is known that related compounds can be involved in various metabolic pathways .

Transport and Distribution

Related compounds have been shown to have varying effects on their localization or accumulation .

Subcellular Localization

Related compounds have been shown to have varying effects on their subcellular localization .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-(2,4-Dimethoxyphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 2-(2,4-dimethoxyphenyl)acetaldehyde using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Another method involves the Grignard reaction, where 2,4-dimethoxybenzyl chloride reacts with magnesium to form the Grignard reagent, which is then treated with formaldehyde to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of 2-(2,4-dimethoxyphenyl)acetaldehyde. This process is carried out under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,4-Dimethoxyphenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 2-(2,4-dimethoxyphenyl)acetaldehyde or 2-(2,4-dimethoxyphenyl)acetic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the compound can yield 2-(2,4-dimethoxyphenyl)ethane using strong reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent like dichloromethane.

Major Products Formed

Oxidation: 2-(2,4-Dimethoxyphenyl)acetaldehyde, 2-(2,4-Dimethoxyphenyl)acetic acid.

Reduction: 2-(2,4-Dimethoxyphenyl)ethane.

Substitution: 2-(2,4-Dimethoxyphenyl)ethyl chloride or bromide.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(3,4-Dimethoxyphenyl)ethanol: Similar in structure but with methoxy groups at the 3 and 4 positions.

2-(2,5-Dimethoxyphenyl)ethanol: Methoxy groups at the 2 and 5 positions.

2-(2,6-Dimethoxyphenyl)ethanol: Methoxy groups at the 2 and 6 positions.

Uniqueness

2-(2,4-Dimethoxyphenyl)ethanol is unique due to the specific positioning of the methoxy groups, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in physical properties, such as boiling and melting points, as well as variations in biological activity.

Biologische Aktivität

2-(2,4-Dimethoxyphenyl)ethanol, a compound with the chemical formula C₁₄H₁₈O₃, has garnered attention in recent years due to its diverse biological activities. This article reviews the available literature on its biological properties, including its antimicrobial, antioxidant, and potential neuroprotective effects.

- Chemical Name : this compound

- Molecular Formula : C₁₄H₁₈O₃

- CAS Number : 13398-65-7

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting its potential as a natural preservative or therapeutic agent. The compound showed significant inhibition of bacterial growth in both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that while the compound is effective against certain pathogens, its potency varies across different strains.

2. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including the DPPH radical scavenging assay. The compound demonstrated a strong ability to neutralize free radicals, which is crucial in preventing oxidative stress-related cellular damage.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH Scavenging | 15.6 |

| ABTS Scavenging | 12.3 |

These findings suggest that the compound could play a role in protecting cells from oxidative damage and may be beneficial in conditions associated with oxidative stress .

3. Neuroprotective Effects

Recent studies have explored the neuroprotective potential of this compound. In vitro experiments using neuronal cell lines exposed to neurotoxic agents revealed that the compound significantly reduced cell death and apoptosis markers.

- Mechanism of Action : The neuroprotective effects are attributed to the modulation of oxidative stress pathways and inhibition of pro-apoptotic factors.

- Case Study : In a study involving BV-2 microglial cells treated with lipopolysaccharides (LPS), the compound reduced inflammatory cytokine production and exhibited protective effects against neuroinflammation .

Case Study 1: Antioxidant Efficacy

A comparative analysis was conducted to evaluate the antioxidant properties of various phenolic compounds, including this compound. Results indicated that it outperformed several common antioxidants in both DPPH and ABTS assays.

Case Study 2: Neuroprotection in Cell Models

In a controlled laboratory setting, BV-2 microglial cells were treated with LPS to induce inflammation. The addition of this compound resulted in a significant decrease in inflammatory markers such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent in neurodegenerative diseases.

Eigenschaften

IUPAC Name |

2-(2,4-dimethoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-12-9-4-3-8(5-6-11)10(7-9)13-2/h3-4,7,11H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTSXVCOZAMRSNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CCO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30295427 | |

| Record name | 2-(2,4-dimethoxyphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30295427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13398-65-7 | |

| Record name | 13398-65-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101849 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2,4-dimethoxyphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30295427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.